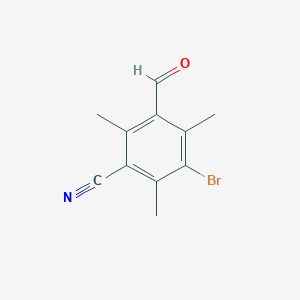![molecular formula C11H18O B14258209 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol CAS No. 166389-92-0](/img/structure/B14258209.png)
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol is a chemical compound characterized by its unique bicyclic structure. It is a derivative of bicyclo[3.1.1]heptane, featuring a hydroxyl group attached to an ethan-1-ol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol can be achieved through several routes. One common method involves the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions . This reaction yields the desired product with high efficiency. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and high yield.
Análisis De Reacciones Químicas
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Aplicaciones Científicas De Investigación
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity. Additionally, its bicyclic structure provides stability and enhances its binding affinity to target proteins and enzymes.
Comparación Con Compuestos Similares
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol can be compared with similar compounds such as:
Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate: This compound shares a similar bicyclic structure but differs in its functional groups, leading to different chemical properties and applications.
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-propionaldehyde: Another related compound with an aldehyde group, used in the fragrance industry for its unique scent profile.
Propiedades
Número CAS |
166389-92-0 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-(6,6-dimethyl-3-bicyclo[3.1.1]hept-2-enyl)ethanol |
InChI |
InChI=1S/C11H18O/c1-11(2)9-5-8(3-4-12)6-10(11)7-9/h5,9-10,12H,3-4,6-7H2,1-2H3 |
Clave InChI |
INGORVXUMWLHFR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC1C=C(C2)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)
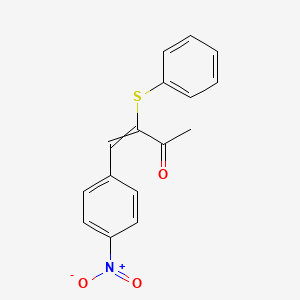
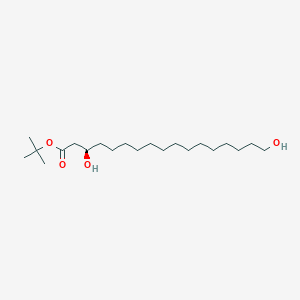
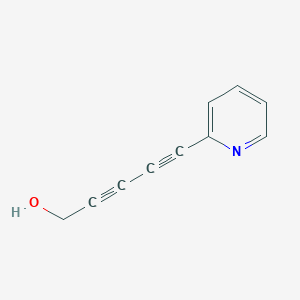
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
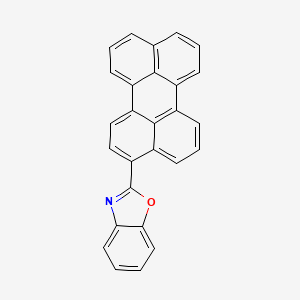

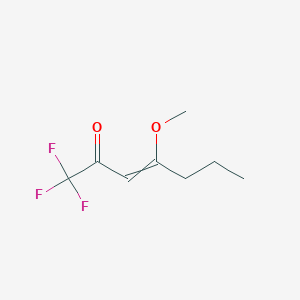
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
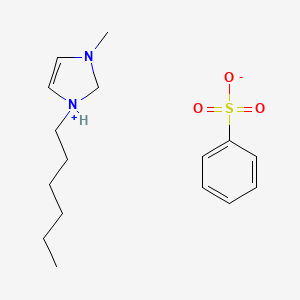
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)
